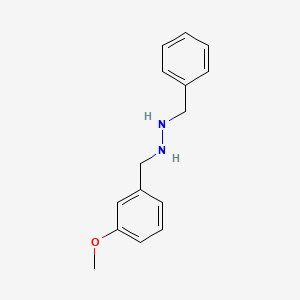

1-Benzyl-2-(3-methoxybenzyl)hydrazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18N2O |

|---|---|

Molecular Weight |

242.32 g/mol |

IUPAC Name |

1-benzyl-2-[(3-methoxyphenyl)methyl]hydrazine |

InChI |

InChI=1S/C15H18N2O/c1-18-15-9-5-8-14(10-15)12-17-16-11-13-6-3-2-4-7-13/h2-10,16-17H,11-12H2,1H3 |

InChI Key |

QNVRFMODWJWWKX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CNNCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 2 3 Methoxybenzyl Hydrazine and Analogous Structures

General Principles of Hydrazine (B178648) Alkylation for Disubstituted Compounds

The direct alkylation of hydrazine with two different alkyl halides typically results in a complex mixture of products, including 1,1- and 1,2-disubstituted isomers, as well as polyalkylated species. To achieve the selective synthesis of 1,2-disubstituted hydrazines like 1-benzyl-2-(3-methoxybenzyl)hydrazine, several refined strategies are employed.

Selective N-Alkylation Strategies via Nitrogen Dianions

A powerful method for achieving selective N,N'-dialkylation involves the formation of a nitrogen dianion from a protected hydrazine derivative. This approach enhances the nucleophilicity of the nitrogen atoms and allows for controlled, stepwise introduction of different alkyl groups.

The process typically begins with a mono-protected hydrazine, such as N-Boc-phenylhydrazine. Treatment with a strong base, like n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C in THF) generates a stable nitrogen dianion. The formation of the dianion can often be visually confirmed by a color change in the solution. This highly reactive intermediate can then be sequentially alkylated. The first alkylating agent is added, followed by the second, allowing for the synthesis of unsymmetrical 1,2-disubstituted hydrazines with high selectivity. The choice of the protecting group is crucial as it influences the acidity of the adjacent N-H proton, thereby directing the site of the first deprotonation and subsequent alkylation. organic-chemistry.orgkoreascience.krresearchgate.net

The reactivity of the alkylating agent also plays a significant role, with benzyl (B1604629) halides being particularly effective electrophiles in this reaction. organic-chemistry.org The reaction rate is influenced by the nature of the leaving group, with the order of reactivity being I > Br > Cl. organic-chemistry.org

Table 1: Examples of Selective Alkylation via Nitrogen Dianions

| Protected Hydrazine | Base | Alkylating Agent 1 | Alkylating Agent 2 | Product Type | Reference |

|---|---|---|---|---|---|

| PhNHNHBoc | n-BuLi (2 equiv) | Benzyl bromide | Methyl iodide | 1-Benzyl-1-phenyl-2-methylhydrazine derivative | organic-chemistry.org |

Application of Protective Group Chemistry (e.g., Boc, Fmoc, Z) in Hydrazine Synthesis

Protecting group chemistry is fundamental to the synthesis of unsymmetrically substituted hydrazines. Groups such as tert-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Z or Cbz) are commonly employed to temporarily block one of the nitrogen atoms, thereby directing the first alkylation to the unprotected nitrogen. acs.org

The choice of protecting group is dictated by its stability under the reaction conditions for alkylation and the ease of its subsequent removal. acs.org For instance, the Boc group is stable to many nucleophilic and basic conditions but is readily cleaved under acidic conditions. organic-chemistry.org The Z group is also widely used and can be removed by hydrogenolysis. organic-chemistry.org The Fmoc group is base-labile and often used in solid-phase peptide synthesis, which has analogous applications in hydrazine chemistry. chemrxiv.org

A typical synthetic sequence for a 1,2-disubstituted hydrazine would involve:

Protection of one nitrogen atom of hydrazine.

Alkylation of the unprotected nitrogen with the first benzyl group.

Deprotection of the second nitrogen atom.

Alkylation of the newly freed nitrogen with the second, different benzyl group.

Final deprotection if necessary.

This stepwise approach provides excellent control over the substitution pattern. For the synthesis of this compound, one could start with mono-Boc-hydrazine, alkylate it with benzyl bromide, deprotect the Boc group, and then alkylate the resulting benzylhydrazine (B1204620) with 3-methoxybenzyl chloride.

Reductive Alkylation Approaches for Hydrazine Derivatives

Reductive alkylation, also known as reductive amination, is a versatile and widely used method for the N-alkylation of hydrazines. nih.govharvard.edu This one-pot procedure involves the reaction of a hydrazine with a carbonyl compound (an aldehyde or ketone) to form a hydrazone intermediate, which is then reduced in situ to the corresponding alkylated hydrazine. kirj.eepurdue.edu

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and α-picoline-borane. nih.govharvard.edu The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the C=N bond of the hydrazone without reducing the starting carbonyl compound. purdue.edu

To synthesize an unsymmetrical 1,2-dibenzylhydrazine (B2685787), a stepwise reductive alkylation approach is necessary. For example, hydrazine can first be reacted with benzaldehyde (B42025) and a reducing agent to form benzylhydrazine. Following purification, the benzylhydrazine can then be subjected to a second reductive alkylation with 3-methoxybenzaldehyde (B106831) to yield the final product, this compound. The pH of the reaction medium is an important parameter to control, as the formation of the hydrazone is typically favored under slightly acidic conditions. nih.gov

Table 2: Reagents for Reductive Alkylation of Hydrazines

| Hydrazine Derivative | Carbonyl Compound | Reducing Agent | Product | Reference |

|---|---|---|---|---|

| Hydrazine | Benzaldehyde | α-Picoline-borane | Benzylhydrazine | nih.govharvard.edu |

| Phenylhydrazine (B124118) | Acetone | Trichlorosilane (B8805176)/HMPA | 1-Isopropyl-1-phenylhydrazine | nih.gov |

Targeted Synthesis of Substituted Benzylhydrazine Derivatives

Building upon the general principles, several methods have been developed for the specific and efficient synthesis of substituted benzylhydrazine derivatives.

One-Pot Synthetic Protocols for Benzylhydrazine Scaffolds

A more controlled one-pot approach might involve the in-situ formation and subsequent reaction of intermediates. For instance, a protected hydrazine could be alkylated with the first benzyl halide, followed by in-situ deprotection and addition of the second benzyl halide. However, achieving high selectivity in such a one-pot sequence can be challenging.

A reported one-pot synthesis of protected benzylhydrazines starts from acetals and protected hydrazines. The reaction proceeds via the formation of a hydrazone, which is then reduced in the same pot using a borane-tetrahydrofuran (B86392) complex. This method has been shown to be effective for a variety of substituted benzaldehydes and protected hydrazines, offering a streamlined route to these valuable building blocks. researchgate.net

Oxidative Amination of Benzylic C-H Bonds

A more recent and innovative approach to forming C-N bonds involves the direct functionalization of C-H bonds. The oxidative amination of benzylic C-H bonds offers a novel route to benzylhydrazine derivatives, bypassing the need for pre-functionalized starting materials like benzyl halides or aldehydes. kirj.ee

This method typically involves a transition metal catalyst, such as copper or iron, and an oxidant. The reaction proceeds by the catalytic activation of a benzylic C-H bond in a toluene (B28343) derivative (e.g., 3-methoxytoluene), which then reacts with a nitrogen-containing nucleophile, such as a protected hydrazine, to form the C-N bond directly. While powerful, controlling the selectivity of this reaction can be challenging, and it may not be suitable for all substrates. The development of enantioselective versions of this reaction has also been a subject of recent research.

This strategy represents a more atom-economical approach to benzylhydrazine synthesis, though its application to the specific synthesis of this compound would require a stepwise approach, likely involving the amination of a toluene derivative with a pre-formed benzylhydrazine.

Reaction with Carbonyl Compounds for Hydrazone Intermediates and Subsequent Reduction

A versatile and widely employed strategy for the synthesis of unsymmetrically 1,2-disubstituted hydrazines, such as this compound, involves a two-step process: the formation of a hydrazone intermediate followed by its reduction. researchgate.net This method allows for the sequential and controlled introduction of different substituents onto the hydrazine core.

The initial step is the condensation reaction between a monosubstituted hydrazine and a carbonyl compound. For the target molecule, this could involve reacting benzylhydrazine with 3-methoxybenzaldehyde, or conversely, 3-methoxybenzylhydrazine with benzaldehyde. This reaction is a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the corresponding hydrazone, which contains a carbon-nitrogen double bond (C=N). wikipedia.org The formation of the hydrazone can often be achieved under mild conditions, sometimes with acid or base catalysis to facilitate the dehydration step. wikipedia.org

Once the hydrazone intermediate is formed and isolated, the second step is the reduction of the C=N double bond to a single bond, yielding the desired 1,2-disubstituted hydrazine. A variety of reducing agents and methods can be employed for this transformation.

Common Reduction Methods for Hydrazones:

Catalytic Hydrogenation: This is a highly effective method involving the use of hydrogen gas in the presence of a metal catalyst. Various catalysts, including those based on rhodium, ruthenium, nickel, and palladium, have been shown to efficiently reduce hydrazones to their corresponding hydrazines. nih.govresearchgate.netacs.orgacs.org This method is often clean and provides high yields.

Chemical Hydride Reduction: Several hydride-based reducing agents are capable of reducing the C=N bond of hydrazones.

Sodium Borohydride (NaBH₄): While NaBH₄ is a mild reducing agent, its effectiveness for hydrazone reduction can be enhanced by using it in conjunction with additives or in acidic media. orgsyn.orgrsc.org

Diborane (B₂H₆): Diborane is a powerful reducing agent that can effectively reduce hydrazones to 1,2-dialkylhydrazines in high yields. rsc.org

Amine Boranes: Complexes such as dimethylamine (B145610) borane (B79455) can serve as effective reagents for the reduction of N,N-dimethylhydrazones to the corresponding hydrazines. nih.gov

Trichlorosilane (HSiCl₃): In the presence of a Lewis base catalyst, trichlorosilane can be used for the direct reductive hydrazination of ketones and aldehydes in a one-pot synthesis. organic-chemistry.org

The choice of reducing agent and reaction conditions can be tailored based on the specific substrate and the presence of other functional groups in the molecule to ensure chemoselectivity.

Advanced Catalytic Methods in Hydrazine Synthesis

Modern organic synthesis has increasingly focused on the development of catalytic methods to form carbon-nitrogen (C-N) bonds, providing efficient and direct routes to complex molecules like substituted hydrazines.

Copper-Catalyzed C-N Bond Formation

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, represent a powerful tool for the formation of C-N bonds and can be applied to the synthesis of substituted hydrazines. This methodology is particularly useful for creating aryl-nitrogen bonds. In the context of synthesizing this compound analogs, this could involve coupling a hydrazine derivative with an appropriate aryl or benzyl halide.

The general reaction involves a copper(I) catalyst, often in the presence of a ligand and a base, to facilitate the coupling of a nitrogen-containing nucleophile (like a hydrazine) with a halide. Key components of these reactions include:

Copper Source: Copper(I) salts such as CuI are commonly used.

Ligand: Ligands are crucial for stabilizing the copper catalyst and promoting the reaction. A variety of ligands have been developed, including amino acids (e.g., L-proline) and diamines.

Base: A base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is required to deprotonate the hydrazine and activate it as a nucleophile.

Solvent: High-boiling polar aprotic solvents like DMSO or DMF are typically used.

Research has demonstrated the successful copper-catalyzed N-arylation of N-Boc hydrazine with aryl bromides and iodides. This approach allows for the introduction of an aryl group onto a protected hydrazine, which can then be deprotected and further functionalized. Similarly, N-acyl-N'-substituted hydrazines can be coupled with aryl iodides using a CuI catalyst.

Transition Metal-Free Methodologies

In alignment with the principles of green chemistry, there is growing interest in developing synthetic methods that avoid the use of transition metals. For hydrazine synthesis, this involves forming C-N bonds through alternative activation strategies.

One prominent transition-metal-free approach is nucleophilic aromatic substitution (SₙAr) . This reaction can be used to form aryl-nitrogen bonds if the aromatic ring is sufficiently electron-deficient. This is typically achieved by having strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a leaving group (like a halide). A monosubstituted hydrazine, acting as a nucleophile, can attack the activated aromatic ring, displacing the leaving group to form the N-arylated hydrazine product.

Another emerging area is the development of methods for the direct C-H amination or amidation, which can sometimes be achieved under metal-free conditions using strong oxidants or photochemical activation. Furthermore, simple nucleophilic substitution reactions on alkyl halides (like benzyl halides) by hydrazine or its derivatives remain a fundamental and effective transition-metal-free method for creating C-N bonds, as detailed in the following section.

Synthetic Routes for Specific this compound Analogs (e.g., via benzyl halides)

The synthesis of 1,2-disubstituted hydrazines, including analogs of this compound, can be readily achieved through the sequential alkylation of hydrazine with alkyl halides, such as benzyl halides. This classical approach offers a straightforward route to unsymmetrically substituted products.

Pathway A: Benzylhydrazine is first synthesized by reacting hydrazine with one equivalent of benzyl halide (e.g., benzyl bromide). The resulting benzylhydrazine is then reacted with 3-methoxybenzyl halide.

Pathway B: 3-Methoxybenzylhydrazine is prepared by reacting hydrazine with 3-methoxybenzyl halide, which is subsequently alkylated with benzyl halide.

A significant challenge in the direct alkylation of hydrazine is controlling the degree of substitution. The reaction of hydrazine with an alkyl halide can lead to a mixture of mono- and di-substituted products, as well as over-alkylation. To achieve selectivity for the mono-alkylated intermediate (e.g., benzylhydrazine), a large excess of hydrazine is often used to minimize the statistical probability of the second alkylation occurring on the same molecule.

Once the monosubstituted hydrazine is obtained and purified, the second, different benzyl group can be introduced. This second alkylation step yields the unsymmetrical 1,2-dibenzylhydrazine derivative. The use of protecting groups can also be employed to control the regioselectivity of the alkylation, although this adds extra steps to the synthetic sequence. Direct alkylation remains a common and practical method for preparing these types of hydrazine analogs.

Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 2 3 Methoxybenzyl Hydrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides precise information about the molecular framework, including the chemical environment of individual atoms and their connectivity.

Proton NMR (¹H NMR) analysis reveals the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. The spectrum of 1-Benzyl-2-(3-methoxybenzyl)hydrazine is expected to display characteristic signals corresponding to the protons of the benzyl (B1604629) group, the 3-methoxybenzyl group, and the hydrazine (B178648) linker.

The aromatic protons of the unsubstituted benzyl ring typically appear as a multiplet in the downfield region, around 7.2-7.4 ppm. The aromatic protons on the 3-methoxybenzyl ring are expected to show more complex splitting patterns due to the influence of the methoxy (B1213986) substituent. The methoxy group itself should present as a sharp singlet at approximately 3.8 ppm. The two methylene (B1212753) (CH₂) groups, being adjacent to nitrogen atoms and aromatic rings, are anticipated to appear as distinct singlets or coupled systems in the range of 3.9 to 4.5 ppm. The protons on the hydrazine nitrogen atoms (N-H) may appear as broad singlets, with their chemical shift being highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analysis of similar structural motifs.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 - 7.25 | Multiplet | 5H | C₆H ₅- |

| ~7.20 - 6.80 | Multiplet | 4H | -C₆H ₄(OCH₃)- |

| ~4.10 | Singlet | 2H | C₆H₅-CH ₂- |

| ~4.00 | Singlet | 2H | -CH ₂-C₆H₄(OCH₃) |

| ~3.81 | Singlet | 3H | -OCH ₃ |

| Variable (Broad) | Singlet | 2H | -NH -NH - |

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The spectrum for this compound would feature signals for the aromatic carbons, the two methylene carbons, and the methoxy carbon.

Aromatic carbons typically resonate in the δ 110-160 ppm range. The carbon attached to the methoxy group is expected at the lower end of this range for oxygen-substituted aromatic carbons, around 159 ppm, while the other aromatic carbons will appear at distinct shifts influenced by their position. The two methylene carbons (CH₂) are expected in the δ 50-60 ppm region, and the methoxy carbon (OCH₃) should appear as a sharp signal around δ 55 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on analysis of similar structural motifs.

| Chemical Shift (δ, ppm) | Assignment |

| ~159.9 | C -OCH₃ (Aromatic) |

| ~140.5 | Quaternary C (Benzyl) |

| ~139.0 | Quaternary C (Methoxybenzyl) |

| ~129.5 | Aromatic C H |

| ~128.6 | Aromatic C H |

| ~127.5 | Aromatic C H |

| ~120.0 | Aromatic C H |

| ~113.5 | Aromatic C H |

| ~112.8 | Aromatic C H |

| ~58.0 | C₆H₅-C H₂- |

| ~55.2 | -OC H₃ |

| ~53.5 | -C H₂-C₆H₄(OCH₃) |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the hydrazine group are typically observed in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching appears just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene groups is found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings usually result in several peaks in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the methoxy group is expected around 1250 cm⁻¹.

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound Predicted data based on typical vibrational frequencies for the compound's functional groups. ekb.egresearchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3250 | N-H Stretch | Hydrazine (-NH-NH-) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |

| 1600, 1585, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 1260 - 1240 | C-O Stretch | Aryl Ether (-O-CH₃) |

| 750 - 700 | C-H Bend (Out-of-plane) | Monosubstituted Benzene |

| 880 - 780 | C-H Bend (Out-of-plane) | Meta-disubstituted Benzene |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₅H₁₈N₂O), the exact mass of the protonated molecular ion [M+H]⁺ can be calculated and compared to the experimentally determined value to confirm its elemental composition with high confidence.

Table 4: Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z |

| [C₁₅H₁₉N₂O]⁺ ([M+H]⁺) | 243.1492 |

ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In ESI-MS, the primary ion observed for this compound would be the protonated molecule, [M+H]⁺, at m/z 243.15.

Analysis of the fragmentation pattern can further corroborate the proposed structure. Key fragment ions would likely result from the cleavage of the bonds adjacent to the hydrazine unit. The most probable fragmentations would involve the loss of the benzyl group or the 3-methoxybenzyl group, leading to the formation of characteristic fragment ions.

Table 5: Predicted Key Fragment Ions in ESI-MS/MS Analysis

| m/z | Predicted Fragment Ion | Structure |

| 121.06 | 3-Methoxybenzyl cation | [CH₃O-C₆H₄-CH₂]⁺ |

| 91.05 | Benzyl cation (Tropylium ion) | [C₇H₇]⁺ |

This comprehensive spectroscopic analysis, combining NMR, FT-IR, and mass spectrometry, provides a detailed and coherent structural confirmation of this compound.

Computational Chemistry and Theoretical Investigations of 1 Benzyl 2 3 Methoxybenzyl Hydrazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict molecular properties. However, no specific DFT calculation results have been published for 1-Benzyl-2-(3-methoxybenzyl)hydrazine.

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For many hydrazine (B178648) derivatives, such studies are crucial for understanding their stability and reactivity. researchgate.net Despite the utility of this analysis, specific studies detailing the optimized geometry or conformational landscape of this compound are not present in the available scientific literature.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net For numerous hydrazine-containing compounds, these orbitals have been calculated to predict their behavior in chemical reactions. nih.govnih.gov However, there are no published studies reporting the HOMO-LUMO energies or the frontier orbital distributions for this compound.

From the energies of the frontier orbitals, various global reactivity descriptors can be calculated. These include electronegativity, chemical hardness, softness, and the electrophilicity index, which provide quantitative measures of a molecule's reactivity. asianpubs.org These descriptors help in predicting how a molecule will interact with other chemical species. A comprehensive search of chemical literature and databases yielded no studies that have calculated these DFT-based reactivity descriptors for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map uses a color spectrum to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. nih.gov This analysis is standard for understanding intermolecular interactions and reactivity. nih.gov Regrettably, no MEP maps or associated analyses for this compound have been reported in the scientific literature.

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net It is extensively used in drug discovery to understand how a potential drug molecule might interact with a biological target. nih.gov While docking studies have been performed for a wide range of hydrazine derivatives to explore their potential pharmacological activities, no such simulations involving this compound as the ligand have been published.

Following a docking simulation, a detailed analysis of the ligand-protein complex can elucidate the binding mechanism. This involves identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. This information is crucial for structure-based drug design. As no molecular docking studies for this compound have been reported, there is consequently no information available on its potential binding mechanisms with any biological protein targets.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The structural architecture of this compound, featuring two aromatic rings and a flexible hydrazine linker, provides a platform for a variety of non-covalent intermolecular interactions. These interactions, including hydrogen bonding and π-stacking, are crucial in determining the compound's solid-state structure, crystal packing, and interactions with other molecules. While direct crystallographic data for this specific compound is not available, analysis of structurally similar hydrazine derivatives allows for a detailed theoretical exploration of its potential intermolecular contacts. researchgate.netnih.govnih.gov

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Hydrogen Bond | N-H (Hydrazine) | N (Hydrazine), O (Methoxy) | Formation of dimers, chains, and layered supramolecular structures. nih.govnih.gov |

| Hydrogen Bond | C-H (Aromatic/Aliphatic) | O (Methoxy), π-system | Contributes to the stability of the primary hydrogen-bonded networks. nih.govnih.gov |

| π-π Stacking | Phenyl Ring π-system | Phenyl Ring π-system | Stabilizes the crystal lattice through face-to-face or offset stacking, often forming columns or layers. researchgate.net |

| C-H···π Interaction | C-H (Aromatic/Aliphatic) | Phenyl Ring π-system | Further links molecular units, contributing to the formation of three-dimensional networks. nih.gov |

In Silico Predictions for Mechanistic Insights

In silico computational methods, particularly Density Functional Theory (DFT), provide powerful tools for predicting the reactivity and interaction mechanisms of molecules like this compound at an electronic level. By modeling the molecule's electronic structure, these theoretical investigations offer insights into its intrinsic properties and potential behavior in chemical reactions, complementing experimental findings. biointerfaceresearch.comresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the hydrazine moiety and the methoxy-substituted phenyl ring, identifying these as the likely sites for electrophilic attack. Conversely, the LUMO would indicate the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP) Mapping: MEP maps provide a visual representation of the charge distribution across a molecule, highlighting electrophilic and nucleophilic regions. For this compound, MEP analysis would likely show negative potential (red/yellow areas) around the nitrogen atoms of the hydrazine group and the oxygen atom of the methoxy (B1213986) group, indicating these are the most favorable sites for electrophilic interaction. Regions of positive potential (blue areas), likely associated with the hydrogen atoms of the hydrazine N-H groups, would indicate sites susceptible to nucleophilic attack. These maps are invaluable for predicting how the molecule will interact with other reagents or biological macromolecules.

Table 2: Theoretical Predictions for Mechanistic Insights

| Computational Method | Predicted Parameter | Mechanistic Insight |

| DFT: HOMO-LUMO Analysis | HOMO/LUMO Energy Levels and Distribution | Identifies sites for electrophilic and nucleophilic attack; the energy gap indicates chemical reactivity and stability. biointerfaceresearch.com |

| DFT: MEP Mapping | Molecular Electrostatic Potential Surface | Visualizes charge distribution, predicting regions of high and low electron density to foresee interaction sites. |

| DFT: Reactivity Descriptors | Chemical Hardness, Electrophilicity, Dipole Moment | Quantifies molecular stability, electron-accepting capability, and polarity to predict reaction behavior. biointerfaceresearch.com |

| Post-Hartree-Fock Methods | Reaction Pathway and Transition State Analysis | Elucidates the step-by-step mechanism of potential reactions, including the formation of intermediates and activation barriers. rsc.org |

Reactivity and Derivatization Pathways of 1 Benzyl 2 3 Methoxybenzyl Hydrazine

Condensation Reactions with Carbonyl Compounds to Form Hydrazones

The reaction of 1-Benzyl-2-(3-methoxybenzyl)hydrazine with aldehydes and ketones represents a classic condensation reaction, yielding the corresponding hydrazone derivatives. This transformation is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group towards nucleophilic attack by the hydrazine (B178648) nitrogen. researchgate.net The general mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond characteristic of hydrazones. lookchem.com

The presence of the benzyl (B1604629) and 3-methoxybenzyl substituents on the hydrazine nitrogen atoms can influence the reactivity and stereochemistry of the resulting hydrazone. These bulky groups may introduce steric hindrance, affecting the rate of reaction and potentially leading to the selective formation of specific isomers. The electronic properties of the 3-methoxybenzyl group, an electron-donating substituent, can also modulate the nucleophilicity of the hydrazine.

The resulting hydrazones are often stable, crystalline compounds that can be readily purified. researchgate.net Their formation is a key step in many synthetic sequences, as the hydrazone functionality itself can undergo further transformations. mdpi.comacs.org

Table 1: Examples of Carbonyl Compounds for Hydrazone Synthesis

| Carbonyl Compound | Product Type | Potential Applications |

| Benzaldehyde (B42025) | Aromatic Hydrazone | Intermediate for heterocyclic synthesis |

| Acetone | Aliphatic Hydrazone | Precursor for pyrazole (B372694) synthesis |

| Acetylacetone | β-Diketone Hydrazone | Building block for cyclic compounds |

| Phenyl β-chlorovinyl ketones | α,β-Unsaturated Hydrazone | Precursor for pyrazole derivatives |

Interactive Data Table:

| Carbonyl Compound | Product Type | Potential Applications |

|---|---|---|

| Benzaldehyde | Aromatic Hydrazone | Intermediate for heterocyclic synthesis |

| Acetone | Aliphatic Hydrazone | Precursor for pyrazole synthesis |

| Acetylacetone | β-Diketone Hydrazone | Building block for cyclic compounds |

| Phenyl β-chlorovinyl ketones | α,β-Unsaturated Hydrazone | Precursor for pyrazole derivatives |

Oxidation Reactions of the Hydrazine Moiety

The hydrazine functional group in this compound is susceptible to oxidation. The outcome of the oxidation reaction is highly dependent on the nature of the oxidizing agent and the reaction conditions. Mild oxidizing agents can lead to the formation of azo compounds, where a nitrogen-nitrogen double bond is formed. For instance, the oxidation of 1,2-disubstituted hydrazines can yield stable azoalkanes. rsc.org

Stronger oxidizing agents or different reaction pathways can lead to cleavage of the nitrogen-nitrogen bond. For example, oxidation of 1,2-diphenylhydrazine (B7769752) with iodine has been studied and shown to proceed through different mechanisms. researchgate.net The presence of the benzyl and 3-methoxybenzyl groups can influence the stability of the intermediate radical or ionic species formed during the oxidation process. The oxidation of hydrazides to diazenes has also been reported using metal-free, recyclable reagents. odu.edu

Cyclization Reactions to Form Heterocyclic Systems

The 1,2-disubstituted hydrazine scaffold of this compound is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These cyclization reactions often involve the reaction of the hydrazine with a bifunctional reagent, leading to the formation of a new ring system. The specific heterocyclic system formed is determined by the nature of the cyclizing agent.

Synthesis of Triazole Derivatives

1,2,4-Triazoles can be synthesized from hydrazines or their derivatives through several routes. One common method involves the reaction of a hydrazine with a compound containing a C-N-C skeleton, such as an amidine. acs.orgfrontiersin.org For example, a one-pot reaction of a monosubstituted hydrazine with a carboxylic acid and a primary amidine can lead to the formation of 1,3,5-trisubstituted 1,2,4-triazoles. acs.org Another approach involves the cyclization of hydrazones with a source of nitrogen. rsc.orgnih.gov Microwave-assisted synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) has also been reported as an efficient method. organic-chemistry.org

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A classical and widely used method for their synthesis is the condensation reaction of a hydrazine with a 1,3-dicarbonyl compound. youtube.comekb.eg The reaction of this compound with a 1,3-diketone would be expected to yield a polysubstituted pyrazole. The regioselectivity of this reaction can be influenced by the substituents on both the hydrazine and the dicarbonyl compound. beilstein-journals.orgorganic-chemistry.org

Alternative methods for pyrazole synthesis include the cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds, which initially form pyrazolines that can be subsequently oxidized to pyrazoles. beilstein-journals.org Multicomponent reactions involving hydrazines, aldehydes, and other reagents also provide efficient routes to highly substituted pyrazoles. beilstein-journals.orgacs.org

Synthesis of Benzimidazole (B57391) Derivatives

While the direct synthesis of benzimidazoles from this compound is not a standard transformation, this hydrazine derivative could potentially be incorporated into a benzimidazole scaffold. A common method for benzimidazole synthesis involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. researchgate.netmdpi.com One could envision a synthetic strategy where this compound is first converted into a carboxylic acid derivative, which is then reacted with an o-phenylenediamine. Alternatively, a benzimidazole core could be functionalized with a side chain derived from the hydrazine. nih.govresearchgate.netnih.gov

Synthesis of Oxadiazole Derivatives

1,3,4-Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms. A primary synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. nih.govtandfonline.com Therefore, to synthesize an oxadiazole from this compound, it would first need to be acylated on both nitrogen atoms to form the corresponding diacylhydrazine. This intermediate can then be cyclized using a variety of dehydrating agents such as phosphorus oxychloride or thionyl chloride. nih.gov

Another prominent method is the oxidative cyclization of acylhydrazones, which are formed by the condensation of an acylhydrazide with an aldehyde. nih.govorganic-chemistry.org This approach would require the initial conversion of this compound into an acylhydrazide.

Table 2: Summary of Heterocyclic Synthesis Pathways

| Heterocycle | Key Reactants with Hydrazine | General Method |

| Triazole | Amidines, Formamide, Carboxylic Acids | Condensation/Cyclization |

| Pyrazole | 1,3-Dicarbonyl compounds, α,β-Unsaturated carbonyls | Condensation/Cyclization |

| Benzimidazole | (Requires derivatization of hydrazine first) | Condensation of o-phenylenediamine with a carboxylic acid derivative |

| Oxadiazole | (Requires acylation of hydrazine first) | Cyclodehydration of diacylhydrazines, Oxidative cyclization of acylhydrazones |

Interactive Data Table:

| Heterocycle | Key Reactants with Hydrazine | General Method |

|---|---|---|

| Triazole | Amidines, Formamide, Carboxylic Acids | Condensation/Cyclization |

| Pyrazole | 1,3-Dicarbonyl compounds, α,β-Unsaturated carbonyls | Condensation/Cyclization |

| Benzimidazole | (Requires derivatization of hydrazine first) | Condensation of o-phenylenediamine with a carboxylic acid derivative |

| Oxadiazole | (Requires acylation of hydrazine first) | Cyclodehydration of diacylhydrazines, Oxidative cyclization of acylhydrazones |

Compound Names Mentioned

| Compound Name |

| This compound |

| 1,2,4-Triazole |

| 1,3,4-Oxadiazole |

| 1,3,5-trisubstituted 1,2,4-triazoles |

| 2,5-disubstituted 1,3,4-oxadiazoles |

| Acetone |

| Acetylacetone |

| Azo compounds |

| Benzaldehyde |

| Benzimidazole |

| Formamide |

| Hydrazone |

| o-phenylenediamine |

| Phenyl β-chlorovinyl ketones |

| Phosphorus oxychloride |

| Pyrazole |

| Thionyl chloride |

Lack of Specific Research Findings on the Derivatization of this compound

A thorough review of available scientific literature reveals a significant gap in documented research specifically concerning the alkylation and acylation pathways of the compound This compound . While the hydrazine moiety is a well-studied functional group known for its nucleophilic character and reactivity towards electrophiles, detailed experimental studies, specific reaction protocols, and resulting data for this particular disubstituted hydrazine derivative are not available in the public domain.

General principles of organic chemistry suggest that the nitrogen atoms in 1,2-disubstituted hydrazines can undergo further functionalization through reactions like alkylation and acylation. However, without specific studies on This compound , any discussion of its reactivity remains speculative. Factors such as steric hindrance from the existing benzyl and 3-methoxybenzyl groups, as well as the electronic effects of the substituents, would significantly influence the regioselectivity and reaction kinetics.

Methodologies for the alkylation and acylation of various other hydrazine derivatives have been reported. These include:

Alkylation using alkyl halides, often in the presence of a base to deprotonate the hydrazine nitrogen, making it more nucleophilic. organic-chemistry.org Reductive alkylation using aldehydes or ketones is another common strategy. rsc.org

Acylation typically involves reacting the hydrazine with acylating agents like acyl chlorides or acid anhydrides to form the corresponding acyl hydrazides. nih.govrsc.org

Despite the existence of these general methods, their applicability, efficiency, and the specific outcomes for This compound have not been experimentally verified and published. Consequently, the generation of a detailed and scientifically accurate article section, complete with research findings and data tables as requested, is not possible at this time due to the absence of primary source material. Further empirical research is required to elucidate the specific reactivity and derivatization pathways for this compound.

In Vitro Biological Activity Research Paradigms and Mechanistic Investigations

Enzyme Inhibition Studies of Hydrazine (B178648) Derivatives

The hydrazine moiety is a critical pharmacophore in a multitude of biologically active compounds. Its structural similarity to endogenous amine substrates allows it to interact with the active sites of various enzymes. nih.gov This interaction can lead to potent and often irreversible inhibition, making hydrazine derivatives a subject of extensive research in drug discovery. The following sections detail the in vitro inhibitory activities of this class of compounds against a range of clinically relevant enzymes.

Hydrazine derivatives are historically significant as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine. nih.govnih.govresearchgate.net The inhibitory mechanism often involves the enzyme-catalyzed conversion of the hydrazine to a diazene (B1210634) intermediate. acs.orgnih.gov This is followed by a reaction with molecular oxygen to form an alkyl radical, which then covalently binds to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, typically at the N(5) position, leading to irreversible inhibition. acs.orgnih.gov

Research has focused on developing derivatives with selectivity for either MAO-A or MAO-B, as this can fine-tune therapeutic effects and reduce side effects. nih.gov For instance, studies on benzylhydrazine (B1204620) show it binds more tightly to MAO-B than to MAO-A. acs.orgnih.gov The substitution pattern on the aromatic rings of benzylidene acetohydrazide derivatives significantly influences potency and selectivity. Compounds with 4-hydroxy-3-methoxybenzylidene substitutions have demonstrated potent, submicromolar inhibition of both MAO-A and MAO-B. nih.gov In other series, such as thiazolylhydrazine-piperazine derivatives, compounds have been identified that are highly selective and potent inhibitors of MAO-A, with IC50 values in the nanomolar range, exceeding the potency of reference drugs like moclobemide (B1677376) and clorgiline. mdpi.com Conversely, other scaffolds, like certain 2,1-benzothiazine hydrazones, have yielded derivatives with potent and selective inhibition of MAO-B. rsc.orgresearchgate.net

| Compound Series | Derivative | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| Quinazolyl Hydrazine | Compound 5d (4-hydroxy-3-methoxybenzylidene) | MAO-A | 0.27 | nih.gov |

| Compound 5h (4-hydroxy-3-methoxybenzylidene) | MAO-B | 0.44 | nih.gov | |

| Thiazolylhydrazine-piperazine | Compound 3e | MAO-A | 0.057 | mdpi.com |

| MAO-B | >40 | |||

| 2,1-Benzothiazine Hydrazone | Compound 9e | MAO-A | 1.04 | rsc.orgresearchgate.net |

| Compound 9h | MAO-B | 1.03 | ||

| Phenylhydrazone | Compound 2a | MAO-A | 0.342 | nih.gov |

| Compound 2b | MAO-A | 0.028 |

Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis and is a major target for developing depigmenting agents for cosmetic and medical applications, as well as anti-browning agents in the food industry. nih.govnih.gov Hydrazine and its derivatives have been investigated as tyrosinase inhibitors. conicet.gov.ar The mechanism of inhibition can vary, with some derivatives acting as competitive inhibitors by binding to the enzyme's active site and chelating the copper ions. nih.gov

The inhibitory potency of hydrazine derivatives against tyrosinase is highly dependent on their specific structure. For example, a series of 3,5-dihydroxybenzoyl-hydrazineylidene analogs showed a range of inhibitory activities, with the most potent compound exhibiting an IC50 value of 55.39 µM and demonstrating a competitive mode of inhibition. nih.gov Other studies on symmetrical azine derivatives, which are synthesized from hydrazines, also reported effective tyrosinase inhibition, with IC50 values ranging from 7.30 µM to 62.60 µM. researchgate.net These findings underscore the potential of the hydrazine scaffold in designing novel and effective tyrosinase inhibitors.

| Compound Series | Derivative | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| 3,5-Dihydroxybenzoyl-hydrazineylidene | Analog with 4-methoxyphenyl (B3050149) moiety | 55.39 | Competitive | nih.gov |

| Symmetrical Azine Derivative | Compound 3e | 7.30 | Not Specified | researchgate.net |

| Pyrazole (B372694) (from Hydrazine Reaction) | From Matricaria recutita L. | 28.20 | Not Specified | conicet.gov.ar |

| Bis Aryl Hydrazine Derivative | Compound 5c | 69.53 | Noncompetitive | researchgate.net |

The hydrazine scaffold has been incorporated into molecules designed to inhibit various hydrolase enzymes. Of particular interest are α-glucosidase and α-amylase, which are key targets in the management of type 2 diabetes. Inhibitors of these enzymes delay carbohydrate digestion and subsequent glucose absorption.

Recent studies have explored hydrazine-clubbed thiazole (B1198619) derivatives as potent inhibitors of these diabetes-related enzymes. Several synthesized compounds demonstrated nanomolar inhibitory activity against α-glucosidase (α-GLY) and α-amylase (α-AMY). nih.gov For instance, one derivative showed an IC50 value of 6.2 µM against α-glucosidase, significantly more potent than the standard drug acarbose. nih.gov While specific data on the direct inhibition of urease and acetylcholinesterase by 1-benzyl-2-(3-methoxybenzyl)hydrazine is not detailed, the broader class of hydrazone derivatives has shown potential against a wide array of enzymes, suggesting these hydrolases could be viable targets for appropriately designed hydrazine-based compounds.

| Compound Series | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Hydrazine Clubbed Thiazoles | α-Glucosidase (α-GLY) | 0.128 - 0.314 | nih.gov |

| α-Amylase (α-AMY) | 7.74 - 35.85 | ||

| (E)-2-(2-(arylmethylene)hydrazinyl)-4-arylthiazole | α-Glucosidase | 6.2 | nih.gov |

Hydrazone derivatives have been evaluated for a wide spectrum of antiviral activities. iscientific.org Some have been reported as non-nucleoside inhibitors of the reverse transcriptase (RT) enzyme of the human immunodeficiency virus (HIV). nih.gov The N-acylhydrazone scaffold is recognized for its potential in developing agents against various viral infections. Studies have reported the in vitro activity of certain hydrazide and N'-benzalhydrazide derivatives against viruses including HIV-1, herpes simplex virus type I (HSV-1), and influenza A. researchgate.net While these studies confirm the potential of the hydrazine core in antiviral drug design, specific research detailing the inhibition of HIV-1 Protease and RNA-dependent RNA polymerase (RdRp) by simple benzylhydrazine structures is limited. The broad antiviral activity observed suggests that these enzymes could be potential targets for specifically designed hydrazine derivatives.

Beyond the flavin-dependent monoamine oxidases, hydrazine derivatives also inhibit copper-containing amine oxidases (CAOs). semanticscholar.org This family includes enzymes like lysyl oxidase (LOX) and semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1). nih.govresearchgate.net These enzymes possess a quinone cofactor (topaquinone or lysyl tyrosylquinone) which is the target for inhibition. nih.gov

Phenylhydrazine (B124118) is a well-established irreversible inhibitor of most quinone-containing amine oxidases. nih.gov However, research has expanded to other hydrazine derivatives to improve potency and selectivity. In a comparative study, phenylhydrazine, a hydrazide, an alkyl hydrazine, and a semicarbazide (B1199961) were evaluated as inhibitors of LOX. While phenylhydrazine was the most potent, the hydrazide derivative showed potentially more advantageous properties due to better selectivity when compared against an off-target enzyme. nih.gov This highlights the tunability of the hydrazine scaffold for developing selective inhibitors targeting diseases associated with CAO dysregulation, such as cancer metastasis and inflammation. nih.govresearchgate.net

| Inhibitor Type | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Phenylhydrazine (1) | Lysyl Oxidase (LOX) | 0.08 | nih.gov |

| Hydrazide (3) | Lysyl Oxidase (LOX) | 2.5 | |

| Semicarbazide | Lysyl Oxidase (LOX) | 30 |

The emergence of antimicrobial resistance has spurred the search for novel antibacterial agents that act on new targets. mdpi.com Hydrazine and hydrazone derivatives have been synthesized and evaluated as inhibitors of essential bacterial enzymes. researchgate.net One such target is DNA gyrase, an enzyme critical for bacterial DNA replication. A series of quinoline (B57606) acetohydrazide-hydrazone derivatives were found to be potent inhibitors of S. aureus DNA gyrase A, with the most active compounds showing IC50 values of 0.14 and 0.19 mg/mL. rsc.org

Another bacterial enzyme target is diaminopimelate aminotransferase (DAP-AT), which is involved in the biosynthesis of L-lysine, an essential component of the bacterial cell wall. rsc.org Peptide hydrazines designed based on the structure of the natural substrate of DAP-AT were shown to be very potent, slow-binding inhibitors of the enzyme from E. coli, with a Ki* value as low as 22 nM for the most effective compound. rsc.org These studies demonstrate that hydrazine derivatives can be effectively tailored to inhibit specific bacterial enzymes, providing a promising avenue for the development of new antibacterial drugs.

| Compound Series | Target Enzyme | Organism | Inhibitory Concentration | Reference |

|---|---|---|---|---|

| Quinolone Acetohydrazide-hydrazone | DNA Gyrase A | S. aureus | IC50: 0.14 mg/mL (Compound 9m) | rsc.org |

| IC50: 0.19 mg/mL (Compound 9n) | ||||

| Peptide Hydrazine | Diaminopimelate Aminotransferase (DAP-AT) | E. coli | Ki*: 22 nM (Compound 3) | rsc.org |

Investigation of Molecular Targets and Cellular Pathways In Vitro

The in vitro exploration of this compound's biological activity has centered on understanding its interactions at the molecular and cellular levels. Research efforts have been directed toward identifying specific biological targets, characterizing the mechanisms of action, and evaluating its effects on various cell lines.

Elucidation of Specific Ligand-Target Binding Interactions

A thorough review of scientific literature reveals a lack of specific studies detailing the ligand-target binding interactions of this compound. While research into related hydrazine derivatives has explored their binding affinities with various receptors and enzymes, no such data is currently available for this specific compound. The elucidation of its molecular targets remains a subject for future investigation.

Biochemical Mechanisms of Enzyme Inhibition (e.g., Competitive, Non-Competitive, Mixed)

Currently, there is no published research that specifically investigates the biochemical mechanisms of enzyme inhibition by this compound. Studies on structurally similar compounds, such as benzylhydrazine, have indicated potential interactions with enzymes like monoamine oxidases; however, the specific inhibitory profile—be it competitive, non-competitive, or mixed—for this compound has not been determined.

Exploration of Antiproliferative Activity against Cancer Cell Lines (focused on in vitro assays and molecular mechanisms)

In vitro assays to determine the antiproliferative activity of this compound against various cancer cell lines have not been reported in the available scientific literature. Consequently, there is no data on its potential cytotoxic effects or the underlying molecular mechanisms, such as the induction of apoptosis or cell cycle arrest, in cancer cells.

Antimicrobial Activity Studies In Vitro (focused on cellular/molecular mechanisms)

There is a notable absence of in vitro studies investigating the antimicrobial properties of this compound. Research has been conducted on other hydrazine derivatives, revealing a range of antibacterial and antifungal activities. However, the specific efficacy and molecular mechanisms of action of this compound against microbial pathogens have not been a subject of published research.

Advanced In Vitro Assay Methodologies (e.g., Fluorometric Assays)

While advanced in vitro assay methodologies, such as fluorometric assays, are commonly employed to study the biological activities of novel compounds, there is no specific mention in the scientific literature of their application in the investigation of this compound. The utilization of such techniques could provide valuable insights into its potential enzymatic inhibition or other cellular effects in future studies.

Structure Activity Relationship Sar Analysis of 1 Benzyl 2 3 Methoxybenzyl Hydrazine and Analogs

Systematic Structural Modification and Activity Profiling

Systematic structural modification is a cornerstone of drug discovery, allowing researchers to probe the chemical space around a lead compound like 1-Benzyl-2-(3-methoxybenzyl)hydrazine. This process involves altering specific parts of the molecule—the benzyl (B1604629) ring, the methoxybenzyl ring, and the core hydrazine (B178648) linker—to observe the impact on a particular biological target.

Key strategies for modification include:

Ring Substitution: Introducing various substituents onto the aromatic rings to modulate electronic and steric properties.

Moiety Scaffolding: Replacing the benzyl or methoxybenzyl groups with other aromatic or heterocyclic systems to explore different binding pocket interactions. nih.gov

Linker Modification: Altering the length, rigidity, or composition of the hydrazine core to optimize the spatial orientation of the key pharmacophoric groups. For example, studies on other hydrazine derivatives have shown that methylation of the secondary nitrogen can improve selectivity. acs.org

The activity profile of each new analog is then determined through in vitro assays, generating data that directly links structural changes to biological outcomes. For instance, in a series of laccase inhibitors, a slim salicylic (B10762653) aldehyde framework was found to be crucial for stabilizing the molecule near the substrate docking site. mdpi.com This iterative process of synthesis and testing is essential for mapping the SAR landscape.

Below is a representative table illustrating how systematic modifications to a hypothetical series of this compound analogs might influence their inhibitory activity against a target enzyme.

| Compound | R1 (Benzyl Ring) | R2 (Methoxybenzyl Ring) | Linker Modification | Inhibitory Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Parent | H | 3-OCH₃ | -NH-NH- | 15.2 |

| Analog 1 | 4-Cl | 3-OCH₃ | -NH-NH- | 8.5 |

| Analog 2 | H | 3-OCH₃, 4-OH | -NH-NH- | 12.1 |

| Analog 3 | H | 3-OCH₃ | -N(CH₃)-NH- | 25.8 |

| Analog 4 | 4-CF₃ | 3-OCH₃ | -NH-NH- | 5.3 |

| Analog 5 | H | None (Phenyl) | -NH-NH- | 30.7 |

This table is illustrative and based on general SAR principles; the data does not represent experimentally verified results for this specific compound series.

Influence of Substituent Electronic and Steric Properties on Biological Activity

The biological activity of this compound analogs is profoundly influenced by the electronic and steric properties of their substituents. These properties dictate the molecule's polarity, solubility, and ability to form specific non-covalent interactions with its biological target.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can alter the electron density distribution across the molecule. This affects the strength of interactions such as hydrogen bonds and π-π stacking. acs.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease electron density in the aromatic ring. This can enhance the acidity of nearby protons or strengthen interactions with electron-rich pockets in a receptor.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) increase electron density. The position of the methoxy group has been shown to have a significant effect on the biological properties of various compounds. nih.govmdpi.com

Bulky groups, such as a tert-butyl moiety, can provide greater van der Waals contacts if the binding pocket is large enough, but they can also cause steric hindrance that prevents optimal binding. mdpi.com The introduction of bulky substituents has been used to modulate activity in various bioactive compounds. mdpi.com

The following table summarizes the general influence of substituent properties on biological activity.

| Substituent Property | Example Group | General Effect on Activity | Underlying Mechanism |

|---|---|---|---|

| Electron-Withdrawing | -Cl, -CF₃ | Often increases potency | Enhances hydrogen bond acidity; modulates pKa. |

| Electron-Donating | -OCH₃, -CH₃ | Variable; position-dependent | Increases electron density for π-stacking; can alter metabolism. nih.gov |

| Small/Compact | -F, -OH | Can improve binding by occupying small pockets | Allows for close approach to the receptor surface. |

| Large/Bulky | -t-Butyl, -Adamantyl | Can increase or decrease potency | May increase van der Waals forces or cause steric clash. mdpi.com |

Role of Specific Moieties (e.g., Benzyl, Methoxybenzyl, Hydrazine Core) in Biological Recognition

Each structural component of this compound plays a distinct role in its interaction with biological targets. Understanding the contribution of each moiety is essential for targeted drug design.

Hydrazine Core: The hydrazine (-NH-NH-) linker is a critical functional group. Its electron-rich nature allows it to act as a versatile chemical "warhead" capable of forming covalent bonds with various enzymes, particularly those with electrophilic cofactors. acs.orgbiorxiv.org It also serves as a hydrogen bond donor and acceptor, anchoring the molecule within the binding site. nih.gov The hydrazide group, a related moiety, is known to exist in a keto-enol tautomeric equilibrium, which can influence its reactivity and binding modes. mdpi.com The unique electronic configuration of the hydrazine group enhances its reactivity and functional versatility.

Benzyl Moiety: The unsubstituted benzyl group often serves as a hydrophobic scaffold that interacts with non-polar pockets in a receptor or enzyme active site through van der Waals forces and π-π stacking. In SAR studies of other bioactive molecules, the removal of an N-benzyl group led to a significant decrease in binding affinity, highlighting its importance for interaction with the target. nih.gov

Methoxybenzyl Moiety: This group combines the hydrophobic features of the benzyl ring with the polar, electron-donating properties of the methoxy group. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming specific, directional interactions that can significantly enhance binding affinity and selectivity. nih.gov The position of the methoxy group is critical; studies on other compounds have shown that altering its location from meta to ortho or para can dramatically change the molecule's biological properties and activity profile. nih.govmdpi.com

Computational SAR Approaches for Predictive Modeling

Computational chemistry provides powerful tools for predicting the biological activity of novel analogs, thereby accelerating the drug discovery process by prioritizing the synthesis of the most promising compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their biological activities. unair.ac.idjppres.com These models can predict the activity of unsynthesized molecules based on their structure. For example, a QSAR equation might correlate activity with descriptors for solubility (LogS) and molecular refractivity (MR). jppres.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. It allows researchers to visualize potential binding modes, identify key interactions (like hydrogen bonds and hydrophobic contacts), and estimate binding affinity. Docking studies can explain why certain structural modifications enhance or diminish activity. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of a ligand-receptor complex over time, providing insights into the flexibility of the binding pocket and the stability of the interactions. acs.org This can reveal conformational changes that are crucial for biological function but are not apparent from static docking poses. acs.org

Density Functional Theory (DFT): DFT calculations are used to analyze the electronic structure of molecules. This method can compute parameters like electrostatic potential and frontier molecular orbital energies (HOMO/LUMO), which help in understanding the reactivity of the hydrazine core and the nature of intermolecular interactions. researchgate.net

The application of these computational methods is summarized in the table below.

| Computational Method | Primary Application in SAR | Information Gained |

|---|---|---|

| QSAR | Predicting activity of new analogs | Correlation between physicochemical properties and biological activity. unair.ac.idjppres.com |

| Molecular Docking | Visualizing binding modes | Key ligand-receptor interactions, binding affinity scores. nih.gov |

| MD Simulations | Assessing binding stability and flexibility | Dynamic behavior of the complex, conformational changes. acs.org |

| DFT | Understanding electronic properties and reactivity | Electron density, electrostatic potential, reaction mechanisms. nih.gov |

Future Research Directions and Translational Perspectives Academic Focus

Development of Novel Synthetic Routes for Diverse Hydrazine (B178648) Scaffolds

The foundation of advancing hydrazine-based drug discovery lies in the innovation of synthetic chemistry. While classical methods for creating hydrazines and their derivatives are well-established, future efforts will concentrate on developing more efficient, versatile, and sustainable synthetic protocols. The goal is to rapidly generate extensive libraries of structurally diverse hydrazine scaffolds, which are crucial for exploring a wider range of biological activities.

Key areas of development include:

One-Pot Multicomponent Reactions (MCRs) : These reactions are highly efficient as they combine three or more reactants in a single step to form complex products, minimizing waste and saving time. nih.gov Researchers are designing novel MCRs to produce unique nitrogen-rich heterocyclic scaffolds from hydrazine precursors. nih.gov For example, the reaction of a hydrazine-derived Schiff base with an isocyanide can yield pyridotriazine scaffolds, while using electrophiles like isocyanates or acyl chlorides can produce triazolopyridine scaffolds. nih.gov

Catalytic Systems : The use of novel catalysts, such as copper in N-N bond formation or organocatalysts like L-proline, is enabling milder and more selective reactions. mdpi.comacs.org A bottom-up approach using hydrazine hydrate (B1144303) and cyclic iodoniums, catalyzed by copper, has been developed to create N,N'-bicarbazole scaffolds, which are valuable in materials science and potentially in medicinal chemistry. acs.org Similarly, green chemistry approaches using reusable catalysts under solvent-free conditions are being employed to synthesize hydrazide derivatives efficiently. mdpi.com

Flow Chemistry and Automation : Integrating automated synthesis platforms and flow chemistry will allow for high-throughput synthesis and optimization of reaction conditions. This technology can accelerate the production of diverse hydrazine libraries for screening.

Scaffold Diversification : Research is focused on creating more three-dimensional and sp³-rich hydrazine scaffolds, as these non-planar structures are often associated with improved selectivity and better drug-like properties. researchgate.net

| Synthetic Strategy | Description | Key Advantages | Example Scaffold | Reference |

|---|---|---|---|---|

| Multicomponent Reactions | Combining three or more reactants in a single, efficient step. | High efficiency, atom economy, complexity generation. | Pyridotriazines, Triazolopyridines | nih.gov |

| Cu-Catalyzed N-I Exchange | Uses a copper catalyst for the formation of N-N bonds from cyclic iodoniums. | Tolerates various functional groups for post-modification. | N,N'-Bicarbazoles | acs.org |

| Organocatalysis (L-Proline) | Utilizes a reusable organocatalyst under green conditions (e.g., grinding). | Sustainability, mild conditions, high yields. | Acrylohydrazides | mdpi.com |

| Borane-Catalyzed Cyclization | One-pot tandem cyclization/hydrosilylation of γ-keto acids with hydrazines. | Selective access to saturated heterocyclic systems. | Hexahydropyridazines | researchgate.net |

Integration of Advanced Computational Methods for De Novo Molecular Design

Computational chemistry is becoming an indispensable tool in modern drug discovery. For hydrazine derivatives, de novo design algorithms, which generate novel molecular structures from scratch, will be instrumental. nih.gov These methods utilize the principles of artificial intelligence and machine learning to navigate the vast chemical space and design molecules with optimized properties.

Future computational approaches will involve:

Generative Models : Techniques like recurrent neural networks (RNNs), generative adversarial networks (GANs), and variational autoencoders (VAEs) can learn from existing chemical data to generate novel hydrazine structures that are predicted to be active against a specific biological target. nih.gov

Structure-Based and Ligand-Based Design : By combining knowledge of a target protein's active site with information from known active binders, computational models can design new hydrazine derivatives with enhanced potency and selectivity. nih.gov

Predictive Modeling (ADMET) : In silico tools are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds. mdpi.com Early-stage computational filtering of molecules with poor pharmacokinetic profiles can significantly reduce the failure rate in later stages of drug development. mdpi.com

Discovery of Undiscovered Biological Targets and Pathways for Hydrazine Derivatives

While some hydrazine derivatives are known to target enzymes like monoamine oxidase (MAO), the full spectrum of their biological interactions remains largely unexplored. biorxiv.org A significant future direction is the use of chemoproteomics to identify novel protein targets and elucidate the pathways modulated by these compounds.

Activity-Based Protein Profiling (ABPP) has emerged as a powerful technique for this purpose. nih.govresearchgate.net By using hydrazine-based chemical probes, researchers can map the "hydrazine-reactive" proteome within native biological systems. acs.org This approach has revealed that hydrazines are not limited to targeting flavoenzymes but can also react with a wide array of enzymes that utilize diverse cofactors, including those dependent on NAD(P), iron, and copper. nih.govacs.org

Potential undiscovered targets for hydrazine derivatives may include:

Cofactor-Dependent Enzymes : Beyond MAO, other flavoenzymes like lysine-specific histone demethylase 1A (LSD1) and various aldehyde dehydrogenases (ALDHs) have been identified as hydrazine targets. nih.govacs.org

Metalloenzymes : The reactivity of hydrazines extends to enzymes containing iron and copper, suggesting a broad potential for developing inhibitors for this class of proteins. nih.govacs.org

Novel Biosynthetic Pathways : Bacteria have been found to possess unique enzymatic machinery for producing hydrazine-containing natural products, indicating that unexplored biological pathways involving N-N bonds exist and could be targeted. researchgate.net

Design of Targeted Molecular Probes for Mechanistic Biological Research

To investigate the precise mechanisms of action of hydrazine derivatives, researchers are designing sophisticated molecular probes. These probes are versions of a parent hydrazine compound modified with a reporter tag (like a fluorophore or a "clickable" alkyne group) that allows for visualization or isolation of the biological targets. biorxiv.org

The design of these probes is guided by several principles:

Versatility : Using the hydrazine moiety as a reactive "warhead," probes can be designed to react through different mechanisms, including polar and radical-based pathways, allowing them to capture a broad range of enzyme classes. nih.govresearchgate.net

Targeted Elucidation : By creating probes that closely resemble a specific bioactive compound (e.g., a "clickable" version of the drug phenelzine), scientists can identify its direct targets in complex cellular environments. biorxiv.org

Imaging Applications : Fluorescently tagged hydrazine probes enable the visualization of enzyme activity and target engagement within living cells and tissues, providing spatiotemporal information about a compound's mechanism of action. biorxiv.orgmdpi.com

| Probe Type | Mechanism | Application | Key Finding | Reference |

|---|---|---|---|---|

| Activity-Based Probes (ABPP) | Covalent modification of enzyme active sites via polar or radicaloid mechanisms. | Global profiling of enzyme targets in native proteomes. | Hydrazines target multiple enzyme classes beyond MAO, including those with FAD, NAD, Fe, and Cu cofactors. | biorxiv.orgnih.govacs.org |

| Fluorescent Probes | Reaction with a target analyte (e.g., hydrazine itself) induces a fluorescent signal. | Detection and imaging of small molecules or enzyme activity in cells. | Allows for sensitive and selective detection and imaging in biological systems. | mdpi.com |

| "Clickable" Probes | Contain a bioorthogonal handle (e.g., alkyne) for subsequent attachment of a reporter tag. | Identification and enrichment of protein targets from complex lysates. | Facilitates the connection of a lead compound to its specific cellular targets. | biorxiv.org |

Multidisciplinary Approaches in Hydrazine Derivative Research: Bridging Synthesis, Computation, and In Vitro Biology

The future of research on compounds like "1-Benzyl-2-(3-methoxybenzyl)hydrazine" will be defined by the seamless integration of multiple scientific disciplines. The traditional linear process of drug discovery is being replaced by a more dynamic, cyclical model where insights from one field directly inform and guide the others.

This integrated approach involves a continuous loop:

Synthesis : Chemists generate a diverse library of hydrazine derivatives using novel and efficient synthetic routes. nih.govacs.orgresearchgate.net

In Vitro Screening & Biology : These compounds are tested in biological assays to identify hits. Chemoproteomic probes are used to find their cellular targets and understand their mechanism of action. nih.govnih.gov

Computation & Design : The structure-activity relationship (SAR) data from screening, along with structural information of the target, are fed into computational models. These models then design a new, optimized generation of molecules with predicted improvements in potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

Resynthesis & Re-evaluation : The computationally designed compounds are then synthesized and tested, restarting the cycle.

This multidisciplinary strategy accelerates the discovery process, increases the chances of success, and allows for a deeper, more comprehensive understanding of the complex interactions between small molecules and biological systems. mdpi.com

Q & A

Q. What strategies are emerging to develop "green" alternatives to hydrazine-based propellants?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.